Lipophilicity (LogP) Comparison: 4-Chloro Derivative vs. Non-Chlorinated Precursor
The target compound exhibits a computed LogP of 1.34, compared to 0.77 for the non-chlorinated analog 2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (CAS 85094-77-5), representing a ΔLogP of +0.57 [1]. This increase in lipophilicity is attributable to the chlorine substituent at C4 and is expected to enhance membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.34 |
| Comparator Or Baseline | 2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (CAS 85094-77-5): LogP = 0.77 |
| Quantified Difference | ΔLogP = +0.57 (73.7% relative increase) |
| Conditions | Computed LogP using RDKit-based algorithms; data sourced from Chemsrc and YYBYY chemical databases |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and bioavailability predictions, making the chloro compound a preferred choice for cellular assays and in vivo studies where enhanced passive diffusion is desired.
- [1] YYBYY Chemical Platform. (2025). 2-Phenyl-4-propanoyl-4H-1,3-oxazol-5-one (CAS 85094-77-5) – Properties. Retrieved from https://www.yybyy.com View Source
